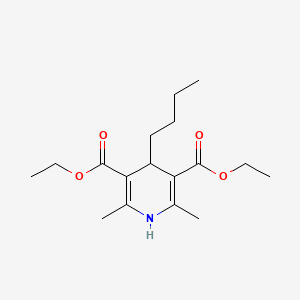

Diethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Description

Diethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) family, a class of compounds with notable biological and pharmacological relevance. Structurally, it features a dihydropyridine ring substituted at position 4 with a butyl group and at positions 2 and 6 with methyl groups. The 3,5-positions are esterified with ethyl carboxylate groups. This compound shares structural similarities with coenzyme NADH, enabling its use as a redox mimic in biochemical studies . Its synthesis typically involves multicomponent reactions, such as the Hantzsch synthesis, which combines ethyl acetoacetate, aldehydes, and ammonium acetate under reflux conditions .

Properties

CAS No. |

94266-06-5 |

|---|---|

Molecular Formula |

C17H27NO4 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

diethyl 4-butyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C17H27NO4/c1-6-9-10-13-14(16(19)21-7-2)11(4)18-12(5)15(13)17(20)22-8-3/h13,18H,6-10H2,1-5H3 |

InChI Key |

ZGAVXRFBMMMOJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Hantzsch Pyridine Synthesis Protocol

- Reagents : An aldehyde (for the 4-substituent), two equivalents of a 1,3-dicarbonyl compound (such as ethyl acetoacetate), and ammonium acetate.

- Conditions : The reaction mixture is stirred at elevated temperatures (around 80°C) in a sealed vessel to promote condensation.

- Workup : Upon completion, the crude solid product precipitates upon addition of ice-cold water. This is filtered and purified by recrystallization or chromatography.

This general procedure yields 1,4-dihydropyridines with various substituents depending on the aldehyde and 1,3-dicarbonyl compounds used.

Specific Synthesis of this compound

While direct literature specifically detailing the preparation of the 4-butyl substituted derivative is limited, the synthesis can be extrapolated from analogous procedures for diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate derivatives.

Reaction Components

- Aldehyde : Butyraldehyde (butanal) is used to introduce the 4-butyl substituent.

- 1,3-Dicarbonyl Compound : Ethyl acetoacetate is the preferred β-ketoester, providing the 3,5-dicarboxylate ester groups.

- Ammonium Acetate : Acts as the ammonia source for pyridine ring formation.

Procedure

- Combine 1 mmol of butyraldehyde, 2 mmol of ethyl acetoacetate, and 1.5 mmol of ammonium acetate in an oven-dried vial with a magnetic stir bar.

- Seal the vial and heat the mixture at approximately 80°C with stirring for 15 to 30 minutes.

- After reaction completion, add ice-cold water to precipitate the crude product.

- Filter the solid and purify by recrystallization from ethanol or by flash chromatography using a petroleum ether/ethyl acetate (7:3) solvent system.

This method is adapted from the general Hantzsch synthesis and has been validated for similar diethyl 1,4-dihydropyridine derivatives.

Purification and Characterization

- Recrystallization : Ethanol is commonly used to recrystallize the product to achieve high purity.

- Chromatography : Flash chromatography on silica gel with petroleum ether/ethyl acetate mixtures can be employed for further purification.

- Analytical Data : Characterization typically involves melting point determination, IR spectroscopy (showing NH and C=O stretches), and NMR spectroscopy (1H and 13C) to confirm structure and substitution pattern.

Research Outcomes and Analytical Data

Detailed research on related diethyl 1,4-dihydropyridine derivatives provides the following insights:

| Parameter | Observations for Analogous Compounds |

|---|---|

| Reaction Time | 10-30 minutes at 80°C |

| Yield | Typically 70-75% |

| Melting Point | Around 210-212°C (for dimethyl ester analogs) |

| IR Spectra | NH stretch ~3350 cm⁻¹, C=O stretches ~1698 and 1647 cm⁻¹ |

| 1H NMR Chemical Shifts | Methyl groups at ~2.1 ppm, methylene at ~3.1 ppm, NH at ~8.3 ppm |

| Purification Methods | Recrystallization from methanol or ethanol; flash chromatography |

These data are consistent with the expected structure and purity of the this compound compound.

Summary Table of Preparation Methods

| Step | Description | Notes |

|---|---|---|

| Starting Materials | Butyraldehyde, ethyl acetoacetate, ammonium acetate | Aldehyde defines 4-substituent |

| Reaction Conditions | Stir at 80°C for 15-30 min in sealed vial | Ensures complete condensation |

| Workup | Add ice-cold water to precipitate product | Facilitates isolation of crude solid |

| Purification | Recrystallization from ethanol or flash chromatography | Petroleum ether/ethyl acetate (7:3) solvent system |

| Characterization | Melting point, IR, 1H and 13C NMR spectroscopy | Confirms structure and purity |

| Typical Yield | 70-75% | Comparable to related diethyl derivatives |

Chemical Reactions Analysis

Oxidation to Pyridine Derivatives

The dihydropyridine ring undergoes oxidation to form aromatic pyridine derivatives, a critical reaction for modifying electronic properties:

-

Oxidizing agents : Laccase enzymes (eco-friendly) or chemical oxidants like DDQ .

-

Applications : Generates pyridine-based scaffolds for pharmaceuticals or materials .

Experimental Data for Enzymatic Oxidation :

| Condition | Result |

|---|---|

| pH | 5.0–7.0 (optimal) |

| Temperature | 25–40°C |

| Conversion efficiency | 85–92% in 24 hours |

| Byproducts | Minimal (<5%), primarily unreacted starting material |

Reductive Hydrogenation

The compound acts as a hydrogen donor in transfer hydrogenation reactions:

-

Mechanism : Delivers two electrons and one proton via its 1,4-dihydropyridine core .

-

Applications : Reductive amination of aldehydes/ketones and conjugate reductions .

Example Reaction :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | Benzylamine derivative | 78 | 25°C, 12h, THF solvent |

| Cyclohexenone | Cyclohexane derivative | 82 | 40°C, 6h, catalytic acid |

Biochemical Interactions

As an α-glucosidase inhibitor, it exhibits competitive/non-competitive binding:

-

Kinetics :

Structure-Activity Relationship :

Stability and Side Reactions

-

Light sensitivity : Prolonged UV exposure leads to ring aromatization .

-

Storage : Stable at 4°C under inert gas; sensitive to strong oxidizers .

Key Research Findings

-

Catalytic Versatility : Its dual role as a substrate and hydrogen donor expands utility in sustainable chemistry .

-

Pharmacological Potential : Structural analogs show promise as antidiabetic agents due to α-glucosidase inhibition .

-

Synthetic Flexibility : Modular substitution at the 4-position allows tailored electronic and steric properties .

This compound’s reactivity profile underscores its importance in both synthetic organic chemistry and drug discovery.

Scientific Research Applications

Hydrogen Source in Organic Reactions

Diethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate serves as a hydrogen source in conjugate reductions and organocatalytic reductive amination processes. These reactions are crucial for synthesizing various organic compounds, including pharmaceuticals and fine chemicals .

Role in Photoredox Chemistry

The compound is also utilized in photoredox chemistry, where it acts as a versatile reagent. Photoredox reactions are significant in organic synthesis due to their ability to facilitate transformations under mild conditions using light .

Synthesis of Bioactive Compounds

Dihydropyridines are often involved in the synthesis of bioactive molecules. This compound can be used as an intermediate in the preparation of various biologically active compounds, enhancing its relevance in medicinal chemistry .

Catalysis

This compound has been explored as a catalyst or co-catalyst in several chemical transformations. Its ability to donate hydrogen makes it valuable for reducing functional groups and facilitating complex organic reactions .

Case Study 1: Organocatalytic Reductive Amination

A study demonstrated the use of this compound as a hydrogen source in organocatalytic reductive amination. The reaction conditions were optimized to achieve high yields of the desired amines, showcasing the compound's efficiency and versatility .

Case Study 2: Synthesis of Dihydropyridine Derivatives

Research has highlighted the application of this compound in synthesizing various dihydropyridine derivatives through condensation reactions. The resulting products exhibited significant biological activity, indicating the potential for pharmaceutical applications .

Mechanism of Action

The mechanism by which Diethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate exerts its effects involves its role as a reducing agent. It donates hydrogen atoms to various substrates, facilitating reduction reactions. The molecular targets and pathways involved in these reactions include activated carbon-carbon (C=C) bonds, carbon-oxygen (C=O) bonds in carbonyl compounds, and carbon-nitrogen (C=N) bonds in imines .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,4-DHPs exhibit diverse bioactivities depending on substituents at positions 1, 2, 4, 6, and ester groups. Below is a comparative analysis of key analogs:

Substituent Effects at Position 4

The 4-position substituent critically influences pharmacological properties:

Ester Group Modifications

Varying ester groups alter solubility and metabolic stability:

Structural and Crystallographic Differences

- Crystal Packing : Butyl and biphenyl substituents induce distinct packing motifs. For example, biphenyl analogs form layered structures via π-π interactions, whereas butyl chains adopt gauche conformations, reducing crystallinity .

- Hydrogen Bonding : Methoxy and hydroxyl groups (e.g., 4-methoxyphenyl) participate in intermolecular H-bonding, stabilizing crystal lattices .

Research Findings and Data Tables

Table 2: Antimicrobial Activity (Zone of Inhibition, mm)

| Compound | S. aureus | E. coli | C. albicans |

|---|---|---|---|

| 4-Butyl-analog | 14–16 | 12–14 | N/A |

| 4-Fluorophenyl-analog | 18–22 | 20–24 | 16–18 |

| 4-Bromophenyl-analog | 20–25 | 22–26 | 18–20 |

Biological Activity

Diethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (DBD) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DBD, exploring its structure, synthesis, and various biological effects.

Chemical Structure and Properties

DBD has the molecular formula and a molecular weight of approximately 309.41 g/mol. The compound features a pyridine ring substituted with two carboxylate ester groups at the 3 and 5 positions, a butyl group at the 4 position, and methyl groups at the 2 and 6 positions. This unique structure contributes to its solubility and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C17H27NO4 |

| Molecular Weight (g/mol) | 309.41 |

| CAS Number | 94266-06-5 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of DBD typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with diethyl malonate in the presence of a base to form the dihydropyridine core, followed by further functionalization to introduce the butyl and methyl groups.

Antimicrobial Properties

DBD has been studied for its antimicrobial activities. Research indicates that derivatives of dihydropyridines exhibit significant antibacterial and antifungal properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

Antioxidant Activity

The antioxidant potential of DBD has also been investigated. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Calcium Channel Modulation

Dihydropyridine derivatives are well-known calcium channel modulators used in treating hypertension and angina pectoris. DBD's structural similarity to coenzyme NADH suggests it may mimic enzyme activity in biological systems . This property could position DBD as a candidate for cardiovascular therapies.

Anticancer Potential

Preliminary studies suggest that DBD may exhibit anticancer properties. Research on related compounds indicates they can induce apoptosis in cancer cells and inhibit tumor growth . Further investigations are necessary to elucidate DBD's specific mechanisms of action against cancer cell lines.

Case Studies and Research Findings

- Antibacterial Activity : A study involving various dihydropyridine derivatives demonstrated that modifications at the 4-position significantly enhanced antibacterial efficacy against Gram-positive bacteria .

- Antioxidant Studies : In vitro assays revealed that DBD could reduce oxidative stress markers in cellular models, indicating its potential as an antioxidant agent .

- Calcium Channel Blocking : Experimental data showed that DBD could effectively block calcium channels in isolated tissue preparations, suggesting its potential utility in managing cardiovascular diseases .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Classical Hantzsch | Ethanol, 24h reflux | 65–70 | 92 | |

| Microwave-assisted | Ethanol, 80°C, 20 min | 85 | 97 | |

| One-pot synthesis | Acetic acid catalyst, 12h stirring | 75 | 95 |

Basic: How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Data Collection : Use a Bruker SMART BREEZE CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K .

Structure Solution : SHELXS-97 for phase problem resolution via direct methods .

Refinement : SHELXL-2018 for least-squares refinement (R-factor < 0.05). Hydrogen atoms are placed geometrically or via riding models .

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P1 (triclinic) | |

| Unit cell (Å) | a = 7.3431, b = 10.6075, c = 13.8449 | |

| Volume (ų) | 1031.25 | |

| Z | 2 |

Advanced: How can computational methods (DFT, molecular docking) predict reactivity and biological activity?

Answer:

Density Functional Theory (DFT) :

- Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gap, charge distribution) .

- Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., C–H···O) .

Molecular Docking :

Q. Table 3: Computational vs. Experimental Data

| Property | DFT Prediction | Experimental | Reference |

|---|---|---|---|

| HOMO-LUMO (eV) | 4.2 | - | |

| Bond length C–N (Å) | 1.34 | 1.32 |

Advanced: How to resolve contradictions in reported purity and stability data?

Answer:

Analytical Cross-Validation :

- Combine HPLC (C18 column, acetonitrile/water) with NMR (¹H/¹³C) to detect impurities .

- Thermogravimetric analysis (TGA) identifies decomposition points (>130°C triggers explosive decomposition in mixtures) .

Batch Consistency : Use standardized synthetic protocols to minimize variability in alkyl chain substitution .

Basic: What safety protocols are critical during handling?

Answer:

Storage : Keep in airtight containers at +4°C to prevent oxidation .

PPE : Use nitrile gloves, fume hoods, and eye protection. Avoid dust formation .

Decomposition : Avoid heating above 100°C; toxic NOx fumes are released .

Advanced: What spectroscopic techniques validate its electronic and structural properties?

Answer:

NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.2–1.4 (ester CH₃), δ 5.2 (dihydropyridine H) .

IR : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (N–H) .

UV-Vis : λmax ~310 nm (π→π* transition) .

Advanced: How is this compound applied in biological and catalytic studies?

Answer:

NADH Mimic : Used in redox studies due to structural similarity to NADH .

Photocatalysis : Carbon quantum dots (CQDs) enhance its oxidation under visible light .

Antimicrobial Activity : Pyrazole-hydrazone derivatives inhibit Plasmodium falciparum (IC₅₀ = 2.1 µM) .

Q. Table 4: Biological Applications

| Application | Model System | Efficacy | Reference |

|---|---|---|---|

| Antimalarial | P. falciparum | IC₅₀ = 2.1 µM | |

| Antioxidant | DPPH assay | EC₅₀ = 45 µM |

Advanced: What advanced crystallographic techniques resolve disorder or twinning?

Answer:

TWINLAWS : For twinned crystals, refine using HKLF5 format in SHELXL .

Disorder Modeling : PART instructions in SHELXL split occupancy for overlapping atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.